2-(Cyclopentyloxy)benzoic acid

Descripción general

Descripción

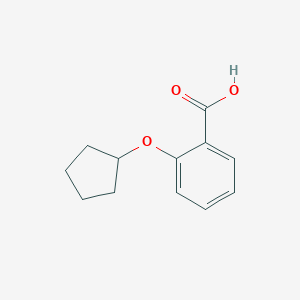

2-(Cyclopentyloxy)benzoic acid is a chemical compound that belongs to the family of benzoic acids. It has the molecular formula C13H16O3 and a molecular weight of 206.24 g/mol. This compound is characterized by a benzoic acid core with a cyclopentyloxy group attached to the second carbon of the benzene ring. It appears as a white crystalline powder and is soluble in organic solvents such as ethanol, methanol, and chloroform.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)benzoic acid can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzoic acid with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Oxidation Reactions

-

Reagent : Ozone (O₃) followed by reductive workup (e.g., Zn/H₂O) cleaves the cyclopentyl ring, yielding glutaric acid derivatives .

-

Reaction Outcome :

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

-

Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature .

-

Product : 2-(Cyclopentyloxy)benzyl alcohol.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT | 2-(Cyclopentyloxy)benzyl alcohol | 75–85% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitution. The cyclopentyloxy group directs incoming electrophiles to the para position relative to itself:

Halogenation

-

Reagent : Bromine (Br₂) in acetic acid.

-

Product : 5-Bromo-2-(cyclopentyloxy)benzoic acid.

Nitration

-

Reagent : Nitrating mixture (HNO₃/H₂SO₄).

-

Product : 5-Nitro-2-(cyclopentyloxy)benzoic acid.

Nucleophilic Substitution

The cyclopentyloxy group can act as a leaving group under specific conditions, enabling nucleophilic displacement:

-

Reagent : Thiophenol (PhSH) with BF₃ catalysis.

-

Product : 2-(Phenylthio)benzoic acid.

Esterification and Amidation

The carboxylic acid group readily forms esters and amides:

Esterification

Amidation

-

Reagent : Thionyl chloride (SOCl₂) followed by ammonia (NH₃).

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄ | Methyl ester | 90% | |

| Amidation | SOCl₂, NH₃ | Benzamide | 78% |

Comparative Reactivity with Analogues

The reactivity of 2-(cyclopentyloxy)benzoic acid differs from halogenated derivatives due to electronic effects:

| Compound | EAS Reactivity | Preferred Substitution Site | Reference |

|---|---|---|---|

| This compound | Moderate | Para to ether group | |

| 5-Bromo-2-(cyclopentyloxy)benzoic acid | Low | Meta to bromine |

Degradation Pathways

Under acidic hydrolysis:

Key Findings

-

Directing Effects : The cyclopentyloxy group strongly directs electrophiles to the para position, while halogen substituents alter regioselectivity.

-

Functional Group Interconversion : The carboxylic acid group enables versatile derivatization (esters, amides) .

-

Stability : The compound is stable under ambient conditions but undergoes cleavage under ozonolysis or strong acids .

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : 2-(Cyclopentyloxy)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential applications in various fields .

Biology

- Biological Activity : Research indicates that this compound may modulate enzyme activities, particularly phosphodiesterase (PDE) enzymes, influencing cyclic nucleotide signaling pathways. Its unique structure allows it to interact with biomolecules, making it a subject of interest for biological studies .

Medicine

- Therapeutic Potential : Investigated for its potential anti-cancer properties, this compound has shown cytotoxic effects against various cancer cell lines. It may also play a role in pain management due to its dual inhibition properties against PDE4 and soluble epoxide hydrolase (sEH) .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes .

Biological Evaluations

Recent studies have evaluated the biological effects of this compound:

- Anti-inflammatory Activity : In models of inflammatory pain, related compounds have demonstrated significant pain relief without affecting normal exploratory behaviors in animals .

- Cytotoxicity Testing : In vitro assays reveal that derivatives exhibit varying degrees of inhibition against cancer cell lines such as Hep-G2 and A2058, indicating potential for further development as anti-cancer agents .

Case Studies

- Cancer Research : Studies have shown that derivatives of benzoic acid can activate apoptotic pathways in cancer cells while exhibiting minimal toxicity to normal cells. This suggests that this compound could be a lead compound for developing anti-cancer therapies .

- Pain Management : The dual inhibition properties observed suggest potential for developing new analgesics targeting PDE4 and sEH, providing a novel approach to pain relief without significant side effects .

Mecanismo De Acción

The mechanism of action of 2-(Cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The cyclopentyloxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

2-Methoxybenzoic acid: Similar structure with a methoxy group instead of a cyclopentyloxy group.

2-Ethoxybenzoic acid: Similar structure with an ethoxy group instead of a cyclopentyloxy group.

2-Propoxybenzoic acid: Similar structure with a propoxy group instead of a cyclopentyloxy group

Uniqueness: 2-(Cyclopentyloxy)benzoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Actividad Biológica

2-(Cyclopentyloxy)benzoic acid is a benzoic acid derivative characterized by the presence of a cyclopentyloxy group. This unique structure imparts distinct chemical and physical properties that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound can be understood through its interactions with various biological targets:

- Enzyme Interaction : Benzoic acid derivatives often interact with enzymes and receptors in the body. For instance, they may modulate the activity of phosphodiesterase (PDE) enzymes, which are involved in cyclic nucleotide signaling pathways .

- Cytotoxic Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anti-cancer agents .

- Protein Degradation Pathways : Research indicates that certain benzoic acid derivatives can promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound undergoes metabolic processes similar to other benzoic acids, including conjugation with glycine in the liver and excretion as hippuric acid. The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for understanding its therapeutic potential.

Biological Evaluations

Recent studies have evaluated the biological effects of this compound in various contexts:

- Anti-inflammatory Activity : In a lipopolysaccharide-induced inflammatory pain model, compounds related to this compound showed significant pain relief without altering self-motivated exploration behaviors in rats .

- Cytotoxicity Testing : In vitro cytotoxicity assays have shown that derivatives exhibit varying degrees of inhibition against cancer cell lines such as Hep-G2 and A2058. Notably, some derivatives demonstrated minimal cytotoxicity while enhancing proteasomal and lysosomal activities .

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Research : In studies examining the inhibition of cancer cell proliferation, compounds derived from benzoic acid have shown promising results in activating apoptotic pathways without significant toxicity to normal cells .

- Pain Management : The dual inhibition properties observed in related compounds suggest that this compound could serve as a lead compound for developing new analgesics targeting PDE4 and soluble epoxide hydrolase (sEH) .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other benzoic acid derivatives:

| Compound | Cytotoxicity | Anti-inflammatory | Enzyme Inhibition | Notes |

|---|---|---|---|---|

| This compound | Low | Significant | PDE4, sEH | Potential lead for drug development |

| 3-Chloro-4-methoxybenzoic acid | Moderate | Moderate | Cathepsins B & L | Stronger proteasome activation |

| [(Cyclopentyl)ethyl]benzoic acid | High | Low | mPGES-1 | High potency in inflammatory models |

Propiedades

IUPAC Name |

2-cyclopentyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMYGQSMHXPHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148215-77-4 | |

| Record name | 2-(cyclopentyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.